molecular formula C11H16N6O B6783546 4-[(2-methylpyrazol-3-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)morpholine

4-[(2-methylpyrazol-3-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)morpholine

Cat. No.: B6783546
M. Wt: 248.28 g/mol
InChI Key: QUWGNWCNIOKDFK-UHFFFAOYSA-N
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Description

4-[(2-methylpyrazol-3-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)morpholine is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methylpyrazol-3-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)morpholine typically involves the reaction of a pyrazole derivative with a triazole derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the pyrazole derivative reacts with the triazole derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(2-methylpyrazol-3-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce a deoxygenated product .

Scientific Research Applications

4-[(2-methylpyrazol-3-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antifungal, antibacterial, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[(2-methylpyrazol-3-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction often occurs through hydrogen bonding and hydrophobic interactions, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-1-phenyl-1H-pyrazole
  • 1,2,4-triazole
  • 2-(1-methyl-1H-pyrazol-4-yl)morpholine

Uniqueness

4-[(2-methylpyrazol-3-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)morpholine is unique due to its combination of pyrazole and triazole rings, which confer distinct biological activities. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-[(2-methylpyrazol-3-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O/c1-16-9(2-3-14-16)6-17-4-5-18-7-10(17)11-12-8-13-15-11/h2-3,8,10H,4-7H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWGNWCNIOKDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN2CCOCC2C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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